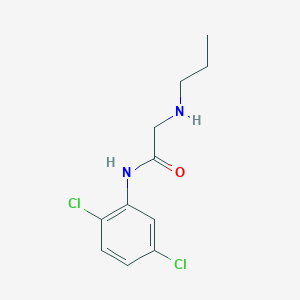

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide

Description

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide: is a chemical compound characterized by the presence of a dichlorophenyl group attached to an acetamide moiety, with a propylamino substituent

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSZZCTUOOODPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichloroaniline and propylamine.

Acylation Reaction: The 2,5-dichloroaniline undergoes acylation with chloroacetyl chloride to form N-(2,5-dichlorophenyl)-2-chloroacetamide.

Amination Reaction: The N-(2,5-dichlorophenyl)-2-chloroacetamide is then reacted with propylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in N-(2,5-dichlorophenyl)-2-(propylamino)acetamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key findings include:

Computational studies on analogous amides suggest that steric hindrance from the dichlorophenyl group slightly increases the activation energy for hydrolysis compared to simpler acetamides .

Dehydrogenation and Oxidation Reactions

The propylamino side chain participates in dehydrogenation and oxidation processes:

Dehydrogenation

-

Under gas-phase conditions or catalytic environments (e.g., Pt/C), the propylamino group loses hydrogen atoms, forming unsaturated intermediates like allylamine derivatives.

-

Density functional theory (DFT) calculations indicate a two-step mechanism:

Oxidation

-

Reaction with strong oxidizers (e.g., KMnO₄) oxidizes the propylamino chain to a propionamide or propionic acid derivative, depending on conditions:

Nucleophilic Substitution at the Dichlorophenyl Ring

The electron-withdrawing chlorine atoms activate the aromatic ring for nucleophilic substitution (SₙAr):

| Reagent | Product | Conditions |

|---|---|---|

| NH₃ (excess) | This compound with –NH₂ substituent | 100°C, DMF, 12 h |

| NaOH (aqueous) | Hydroxylated derivative at para position | 80°C, Cu catalyst |

The meta-directing effect of chlorine atoms favors substitution at the 3- and 4-positions of the ring.

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:

This reaction proceeds via a tetrahedral intermediate, with full conversion requiring anhydrous conditions and refluxing in THF.

Interaction with Electrophiles

The propylamino group acts as a weak base, reacting with electrophiles such as H⁺ or alkyl halides:

-

Protonation : Forms a cationic species stabilized by resonance:

-

Alkylation : Reacts with methyl iodide to yield quaternary ammonium salts.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing chlorinated benzene derivatives and CO₂. Major pathways include:

Comparative Reactivity Table

Scientific Research Applications

Chemistry

- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation and substitution, making it versatile for synthetic modifications.

Biology

- Biological Activity : Research indicates that N-(2,5-dichlorophenyl)-2-(propylamino)acetamide exhibits potential biological activities, including interactions with enzymes and receptors that may modulate biochemical pathways.

Medicine

- Therapeutic Properties : Investigated for its anti-inflammatory and analgesic effects. Studies show that it can inhibit key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating chronic inflammatory conditions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to create complex molecules through oxidation and substitution reactions |

| Biology | Biological activity studies | Modulates biochemical pathways via interactions with enzymes and receptors |

| Medicine | Anti-inflammatory and analgesic properties | Inhibits TNF-α release; reduces pain responses in animal models |

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces TNF-α release from stimulated macrophages. This suggests its potential as a treatment for conditions characterized by excessive inflammation.

Analgesic Activity

Animal model studies indicate that administration of this compound leads to decreased pain responses in acute pain scenarios. This positions it as a potential non-opioid analgesic alternative.

Antimicrobial Properties

Preliminary investigations reveal that derivatives of this compound exhibit antimicrobial activity against resistant strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-(propylamino)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide can be compared with other similar compounds, such as:

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide: Differing in the position of chlorine atoms on the phenyl ring.

N-(2,5-dichlorophenyl)-2-(methylamino)acetamide: Differing in the alkyl group attached to the amino group.

Uniqueness

The unique structural features of this compound, such as the specific positioning of chlorine atoms and the propylamino substituent, contribute to its distinct chemical and biological properties.

Biological Activity

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group attached to a propylamino acetamide structure. This configuration allows it to engage in various chemical reactions, such as oxidation and substitution, which can be leveraged for synthetic modifications in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially influencing inflammatory responses and pain mechanisms.

Therapeutic Potential

Recent studies have highlighted the compound's anti-inflammatory and analgesic properties. It has been investigated for its ability to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), which plays a significant role in chronic inflammatory conditions .

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the release of TNF-α from stimulated macrophages. This suggests a potential application in treating conditions characterized by excessive inflammation .

- Analgesic Activity : Animal models have shown that administration of this compound resulted in decreased pain responses in models of acute pain, indicating its potential as a non-opioid analgesic alternative .

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including resistant strains like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values observed were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α release | |

| Analgesic | Decreased pain responses | |

| Antimicrobial | Effective against resistant bacteria |

Future Directions

The ongoing research into this compound emphasizes the need for further exploration into its pharmacokinetics and long-term safety profiles. Future studies should focus on:

- In vivo efficacy : Expanding animal studies to assess therapeutic outcomes in chronic models.

- Mechanistic studies : Elucidating the precise molecular mechanisms through which the compound exerts its effects.

- Synthesis of analogs : Developing and testing analogs to enhance potency and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.